2-(4-methoxyphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a methoxyphenyl group and a morpholino group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.
Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced isoquinoline derivatives .
Scientific Research Applications
2-(4-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a similar aromatic heterocyclic core.
Isoquinoline: The parent compound of the isoquinoline derivatives, with a simpler structure.
Morpholine: A component of the compound that contributes to its unique properties.
Uniqueness
2-(4-METHOXYPHENYL)-6-MORPHOLINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to the combination of its methoxyphenyl and morpholino groups, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and potential therapeutic applications .
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H20N2O4/c1-28-16-7-5-15(6-8-16)25-22(26)18-4-2-3-17-20(24-11-13-29-14-12-24)10-9-19(21(17)18)23(25)27/h2-10H,11-14H2,1H3 |
InChI Key |
KMZLHLPTZBAUDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Origin of Product |
United States |
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